Product packaging for Methyl 4-hydroxycubane-1-carboxylate(Cat. No.:)

Methyl 4-hydroxycubane-1-carboxylate

Cat. No.: B12278518
M. Wt: 178.18 g/mol
InChI Key: GGSVDDUWMVUFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Milestones in Cubane (B1203433) Synthetic Chemistry

The successful synthesis of cubane (C₈H₈) in 1964 by Professor Philip Eaton and his graduate student Thomas Cole at the University of Chicago was a landmark achievement in organic chemistry. biosynth.combldpharm.comresearchgate.netprepchem.com Prior to their work, the existence of a molecule with carbon atoms arranged at the corners of a cube was widely debated, with many believing the immense strain would make it impossible to synthesize. biosynth.com

Eaton's classic multi-step synthesis began with 2-cyclopentenone and involved a key photochemical [2+2] cycloaddition to form the cage-like structure. researchgate.net This was followed by a series of reactions including a Favorskii rearrangement to contract a ring and ultimately yield the cubane core. biosynth.comresearchgate.net

Subsequent research has led to improved and more scalable syntheses of cubane derivatives. Notably, the development of methods to produce cubane-1,4-dicarboxylic acid in larger quantities has been crucial for the exploration of functionalized cubanes. bldpharm.comguidechem.com This dicarboxylic acid has become a key starting material for a wide array of cubane derivatives. acs.orgmdpi.com

Unique Structural and Strain Characteristics of the Cubane Cage

The cubane molecule is a platonic hydrocarbon, possessing a highly symmetrical cubic structure where all eight carbon atoms are chemically equivalent, each bonded to one hydrogen atom. biosynth.comresearchgate.net This geometry forces the C-C-C bond angles to be 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. biosynth.com This deviation results in a molecule with an exceptionally high degree of ring strain.

The strain energy of cubane is estimated to be around 166 kcal/mol. Despite this high strain, cubane is kinetically stable, meaning it does not readily decompose. biosynth.com This stability is attributed to the absence of low-energy pathways for rearrangement. guidechem.com The bonds of the cubane cage are also characterized by a high degree of p-character, which influences the acidity of the C-H bonds, making them more acidic than those in typical alkanes.

Physical and Structural Properties of Cubane
PropertyValueReference
Molecular FormulaC₈H₈ biosynth.com
Molar Mass104.15 g/mol biosynth.com
AppearanceColorless crystalline solid biosynth.comresearchgate.net
Density1.29 g/cm³ biosynth.com
Melting Point130-131 °C
C-C Bond Length~1.57 Å
Strain Energy~166 kcal/mol

Conceptual Framework for Investigating Substituted Cubanes: A Focus on Hydroxylated Cubane Carboxylates

The functionalization of the cubane cage opens up a vast chemical space for the design of novel molecules. The introduction of substituents, such as hydroxyl (-OH) and carboxylate (-COOCH₃) groups, can significantly alter the physical and chemical properties of the parent cubane. These functional groups can serve as handles for further chemical transformations or can impart specific biological activities.

The target molecule of this article, Methyl 4-hydroxycubane-1-carboxylate , is a disubstituted cubane derivative. While specific research on this exact compound is limited in publicly available literature, a conceptual framework for its investigation can be established based on the broader knowledge of cubane chemistry.

Key areas for investigation would include:

Synthesis: Developing a regioselective synthesis to install the hydroxyl and methyl carboxylate groups at the 1 and 4 positions of the cubane cage. Potential routes could involve the functionalization of cubane-1,4-dicarboxylic acid or the use of modern C-H activation strategies.

Characterization: Thoroughly characterizing the molecule using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure.

Reactivity: Exploring the reactivity of both the hydroxyl and the ester functionalities. This would involve studying reactions such as ester hydrolysis, transesterification, and etherification of the hydroxyl group. The influence of the electron-withdrawing ester group on the reactivity of the hydroxyl group, and vice versa, would be of particular interest.

Properties: Investigating the physical properties of the compound, such as its melting point, solubility, and thermal stability. The presence of the polar hydroxyl and ester groups is expected to significantly influence these properties compared to unsubstituted cubane.

Chemical Data for this compound
IdentifierValueReference
CAS Number2167676-42-6
Molecular FormulaC₁₀H₁₀O₃
Molecular Weight178.18 g/mol
SMILESCOC(=O)C12C3C4C1C5C2C3C45O

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B12278518 Methyl 4-hydroxycubane-1-carboxylate

Properties

IUPAC Name

methyl 4-hydroxycubane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-8(11)9-2-5-3(9)7-4(9)6(2)10(5,7)12/h2-7,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSVDDUWMVUFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Hydroxycubane 1 Carboxylate and Analogous Cubane Derivatives

Retrosynthetic Analysis of Methyl 4-hydroxycubane-1-carboxylate

A retrosynthetic analysis of this compound logically deconstructs the target molecule into simpler, more accessible precursors. The primary disconnection involves the functional groups on the cubane (B1203433) core, the methyl ester and the hydroxyl group. This leads back to a key intermediate, cubane-1,4-dicarboxylic acid. This dicarboxylic acid is a common starting point for many cubane derivatives because its synthesis is well-established. rsc.org

The synthetic strategy would therefore involve the selective monofunctionalization of cubane-1,4-dicarboxylic acid. One carboxylic acid group would be esterified to form the methyl carboxylate, while the other would be converted into a hydroxyl group. This latter transformation can be envisioned through several routes, such as a Curtius rearrangement of an acyl azide (B81097) intermediate to an isocyanate, which is then hydrolyzed to an amine and subsequently converted to a hydroxyl group. Alternatively, direct oxidative decarboxylation methods could potentially be employed. The core of the retrosynthesis, however, lies in the initial construction of the cubane-1,4-dicarboxylic acid skeleton itself. researchgate.netnih.gov

Strategies for Constructing the Cubane Skeleton

The synthesis of the cubane cage is a significant challenge in organic chemistry due to the immense strain energy of the molecule, which arises from its 90° C-C-C bond angles. wikipedia.orgslideshare.net

Seminal Multistep Approaches to Cubane

The foundational synthesis of a functionalized cubane, specifically cubane-1,4-dicarboxylic acid, was first achieved by Eaton and Cole in 1964. wikipedia.orgic.ac.ukprezi.com This classic route, while lengthy, established the feasibility of constructing such a strained system. The synthesis begins with 2-cyclopentenone and involves a sequence of reactions including bromination, dehydrobromination, and a spontaneous Diels-Alder dimerization to form an endo-isomer. wikipedia.org

Photochemical Cycloaddition in Cage Formation

A critical transformation in the construction of the cubane skeleton is an intramolecular [2+2] photochemical cycloaddition. wikipedia.orgpetrolpark.co.ukacs.org This step is responsible for forming the final bonds that close the cubic cage. The reaction typically involves the irradiation of a specific cage-like intermediate with ultraviolet light. soton.ac.ukpetrolpark.co.uk The success of this photocycloaddition is a cornerstone of cubane synthesis, allowing for the efficient formation of the highly strained polycyclic system from a more flexible precursor. acs.orgvapourtec.com The efficiency of this photochemical step can be influenced by the substituents on the precursor molecule. nsf.gov

Advanced Functionalization Techniques for Cubane Scaffolds

Once the cubane core is assembled, often in the form of cubane-1,4-dicarboxylic acid, modern synthetic methods are employed to introduce a variety of functional groups with high selectivity.

Directed C-H Metalation and Transmetalation Reactions

Directing group-assisted C-H metalation has emerged as a powerful tool for the regioselective functionalization of the cubane nucleus. rsc.orgnih.govresearchgate.net By installing a directing group, such as an amide, on the cubane scaffold, it is possible to selectively deprotonate an adjacent C-H bond using a strong base. The resulting cubyl anion can then be trapped with various electrophiles. researchgate.net

Furthermore, this lithiated intermediate can undergo transmetalation with a metal salt, such as zinc chloride, to form a more stable organozinc species. rsc.orgresearchgate.net This cubylzinc reagent can then participate in transition-metal-catalyzed cross-coupling reactions, such as Negishi coupling, to form C-C bonds with high efficiency. nih.govrsc.org This programmable approach allows for the synthesis of mono- and multiply-arylated cubanes. nih.govresearchgate.net

Electrochemical Functionalization and Decarboxylative Pathways

Electrochemical methods offer a mild and efficient alternative for the functionalization of cubanes. The Hofer-Moest reaction, an electrochemical oxidative decarboxylation, has been successfully applied to cubane carboxylic acids. nih.govresearchgate.net This reaction proceeds through the formation of a cubyl radical cation intermediate, which can then be trapped by a nucleophilic solvent, such as an alcohol, to yield alkoxycubanes. nih.govresearchgate.netresearchgate.net This method is particularly noteworthy as it represents the first direct electrochemical functionalization of the cubane system and is scalable using flow electrochemistry. nih.govresearchgate.net This decarboxylative pathway provides a direct route to convert a carboxylic acid group, such as one of the two in cubane-1,4-dicarboxylic acid, into an ether or potentially a hydroxyl group, which is directly relevant to the synthesis of the title compound.

Regioselective Derivatization of Disubstituted Cubanes

The regioselective functionalization of already substituted cubanes is a critical aspect of synthesizing complex cubane derivatives. Starting from readily available disubstituted cubanes, such as cubane-1,4-dicarboxylic acid, selective modification of one or more positions on the cubane core allows for the introduction of diverse functionalities.

Recent advancements have demonstrated the ability to achieve regioselective derivatization through various strategies. For instance, the photochemical chlorocarbonylation of dimethyl cubane-1,4-dicarboxylate has been shown to be a practical method for accessing 2-substituted 1,4-cubanedicarboxylic ester derivatives. This radical-mediated process allows for the introduction of a chlorocarbonyl group, which can be further transformed into other functional groups. Subsequent regioselective hydrolysis of one of the ester groups can then provide fully differentiated 1,2,4-trisubstituted cubanes sci-hub.se.

Another approach involves the direct C-H functionalization of the cubane core. While challenging due to the high bond strength of cubanyl C-H bonds, methods involving metallaphotoredox catalysis are emerging as powerful tools for the direct introduction of functional groups onto the cubane scaffold princeton.edu. These methods offer the potential for high regioselectivity, depending on the directing groups present on the cubane cage.

Furthermore, the synthesis of 1,3-disubstituted cubanes has been made more practical through a robust multigram-scale synthesis that utilizes a readily available enone intermediate, which was previously employed for preparing 1,4-disubstituted cubanes. This route involves a novel Wharton transposition to access significant quantities of 1,3-disubstituted cubanes, opening up avenues for their diverse applications sci-hub.seorganic-chemistry.orgorganic-chemistry.org.

The following table summarizes examples of regioselective derivatization of disubstituted cubanes:

Starting MaterialReagents and ConditionsProductYield (%)Reference
Dimethyl cubane-1,4-dicarboxylateOxalyl chloride, lightMethyl 2-(chloroformyl)cubane-1,4-dicarboxylate- sci-hub.se
Dimethyl cubane-1,4-dicarboxylateNucleophile (e.g., aniline) after chlorocarbonylationMethyl 2-(phenylcarbamoyl)cubane-1,4-dicarboxylateModerate to good sci-hub.se
Enone precursorWharton transposition1,3-disubstituted cubane derivatives- sci-hub.seorganic-chemistry.orgorganic-chemistry.org

Specific Synthetic Routes to Cubane-1-carboxylate Derivatives

The esterification of cubane carboxylic acids is a fundamental transformation in the synthesis of various cubane derivatives, including the title compound. Cubane-1,4-dicarboxylic acid, a common starting material in cubane chemistry, can be readily converted to its corresponding esters.

A standard method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. For example, cubane-1,4-dicarboxylic acid can be converted to dimethyl cubane-1,4-dicarboxylate by reaction with methanol (B129727) and thionyl chloride nih.gov. This reaction typically proceeds in high yield and provides a versatile intermediate for further functionalization.

The following table provides an example of the esterification of a cubane carboxylic acid:

Starting MaterialReagents and ConditionsProductYield (%)Reference
Cubane-1,4-dicarboxylic acidMethanol, SOCl₂Dimethyl cubane-1,4-dicarboxylate100 nih.gov

The introduction of a hydroxyl group onto the cubane cage is a key step in the synthesis of this compound. A promising method for this transformation is the Baeyer-Villiger oxidation of a corresponding cubyl ketone, followed by hydrolysis of the resulting ester.

This two-step protocol involves the oxidation of a ketone to an ester, which can then be cleaved to reveal the alcohol. The Baeyer-Villiger oxidation of cubyl ketones has been shown to be a viable route to functionalized cubanols. The reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant nih.govacs.org. The migratory aptitude of the cubyl group is a critical factor in the regioselectivity of this reaction, and it has been found that the cubyl group generally migrates preferentially, especially when compared to primary alkyl groups acs.org.

Following the Baeyer-Villiger oxidation, the resulting cubanyl ester can be hydrolyzed to the desired cubanol. Acid-catalyzed hydrolysis, for instance with hydrochloric acid in ethanol, has been successfully employed for this purpose, avoiding potential decomposition that can occur under basic conditions nih.gov.

A proposed synthetic sequence to obtain a 4-hydroxycubane derivative would start from a 4-oxocubane precursor. The synthesis of methyl 4-oxocubane-1-carboxylate, a key intermediate, could be envisioned through the oxidation of a corresponding 4-hydroxycubane-1-carboxylate, although direct methods for the synthesis of this keto-ester are not extensively reported. An alternative would be the functionalization of a suitable 1,4-disubstituted cubane to introduce the ketone functionality.

The table below outlines the key steps for introducing a hydroxyl group via the Baeyer-Villiger oxidation of a model cubyl ketone:

Reaction StepStarting MaterialReagents and ConditionsIntermediate/ProductYield (%)Reference
Baeyer-Villiger OxidationCubyl methyl ketonem-CPBACubyl acetate79 acs.org
HydrolysisCubyl acetate1.25 M HCl in ethanolCubanol- nih.gov

The synthesis of multi-functionalized cubanes like this compound requires careful control of both chemoselectivity and regioselectivity. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity pertains to the control of the position of the newly introduced functional group.

In the context of the Baeyer-Villiger oxidation of a keto-ester such as methyl 4-oxocubane-1-carboxylate, the chemoselectivity would involve the specific oxidation of the ketone in the presence of the ester functionality. The higher reactivity of ketones compared to esters towards peroxyacids generally ensures this selectivity.

Regioselectivity in the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl. In the case of an unsymmetrical ketone, the more substituted or electron-donating group tends to migrate. For a 4-oxocubane derivative, the migration of the cubyl cage would lead to the desired 4-hydroxy product (after hydrolysis). The presence of the ester group at the 1-position can influence this migratory aptitude. Studies on substituted cubyl ketones have shown that electron-withdrawing groups can decrease the migratory aptitude of the cubane ring nih.gov.

Furthermore, in the derivatization of disubstituted cubanes, achieving regioselectivity is paramount. As mentioned previously, methods like photochemical chlorocarbonylation on dimethyl cubane-1,4-dicarboxylate have demonstrated regioselective functionalization at the 2-position sci-hub.se. The selective hydrolysis of one of the two ester groups in a dicarboxylate derivative also represents a key regioselective step to enable further differential functionalization sci-hub.se.

The following table highlights examples of chemo- and regioselectivity in cubane synthesis:

ReactionSubstrateReagents and ConditionsSelectivity OutcomeReference
Baeyer-Villiger OxidationUnsymmetrical cubyl ketonem-CPBAPreferential migration of the more substituted/electron-rich group nih.govacs.org
Photochemical ChlorocarbonylationDimethyl cubane-1,4-dicarboxylateOxalyl chloride, lightRegioselective functionalization at the 2-position sci-hub.se
Ester Hydrolysis2-Substituted dimethyl cubane-1,4-dicarboxylateNaOH (1 equiv)Regioselective hydrolysis of the least hindered ester group sci-hub.se

Theoretical and Computational Chemistry of Functionalized Cubane Systems

Quantum Chemical Characterization of Methyl 4-hydroxycubane-1-carboxylate Electronic Structure

The electronic structure of the cubane (B1203433) core is significantly influenced by its substituents. The geometry of the cubane cage results in a rehybridization of the carbon atoms, leading to carbon-carbon bonds with increased p-character and exocyclic carbon-hydrogen bonds with higher s-character. ic.ac.uk This inherent electronic nature is further modulated by the electronic effects of substituents.

For a molecule like this compound, the hydroxyl (-OH) and methyl carboxylate (-COOCH₃) groups at the 1 and 4 positions, respectively, would exert opposing electronic effects. The hydroxyl group is typically an electron-donating group through resonance and electron-withdrawing through induction, while the methyl carboxylate group is a well-known electron-withdrawing group.

Computational methods such as Density Functional Theory (DFT) are powerful tools for characterizing the electronic structure of such molecules. nih.govnih.govacs.org Studies on cubane and its derivatives have shown that DFT calculations can accurately predict molecular properties. acs.org For this compound, DFT calculations would likely reveal a significant polarization of the electron density within the cubane framework, influenced by the donor-acceptor nature of the substituents. This would be reflected in the calculated molecular electrostatic potential, charge distribution, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Table 1: Calculated Properties of Cubane and Related Derivatives

PropertyCubaneCubane-1,4-dicarboxylic acid
C-C bond length (Å)1.5727 ± 0.0019 ic.ac.uk-
C-H bond length (Å)1.118 ± 0.008 ic.ac.uk-
¹³C-¹H Coupling Constant (Hz)155 ic.ac.uk-
Heat of Formation (kcal/mol)+144 ic.ac.uk-
Strain Energy (kcal/mol)166 ic.ac.uk-
HOMO-LUMO Gap (eV)7.50 nih.gov-
Acidity Constants (pKa₁/pKa₂)-3.17 ± 0.04 / 4.09 ± 0.05 (for monochlorinated derivative) nih.gov

Note: Data for this compound is not available. Data for cubane-1,4-dicarboxylic acid derivatives are provided for comparison.

Computational Mechanistic Elucidation of Cubane Reactions

Computational chemistry plays a crucial role in understanding the mechanisms of reactions involving the functionalization of the cubane core.

Transition State Analysis in Synthetic Transformations

The synthesis of functionalized cubanes often involves unique reaction pathways due to the strain and geometry of the cubane cage. Transition state theory, combined with computational methods, allows for the detailed investigation of these reaction mechanisms. For instance, the synthesis of chlorinated cubane-1,4-dicarboxylic acids has been rationalized using DFT calculations to determine the energies of transition states and intermediates. acs.orgmanchester.ac.uk These calculations help in understanding the observed product distributions.

In the context of synthesizing this compound, computational analysis could be employed to study the transition states of key steps, such as the introduction of the hydroxyl and carboxylate functionalities onto the cubane core. For example, in a Baeyer-Villiger oxidation of a cubyl ketone to introduce a hydroxyl group, computational studies have been used to rationalize the migratory aptitude of the cubyl group by analyzing the stability of the resulting carbocation intermediates. acs.org

Predicting Regioselectivity in Functionalization

Predicting the regioselectivity of reactions on a polysubstituted cubane is a significant challenge. Computational models can predict the most likely sites of reaction by analyzing the electronic and steric properties of the molecule. For example, in the radical chlorination of cubane-1,4-dicarboxylic acid, DFT calculations have successfully explained the preferential formation of one monochlorinated isomer over others. nih.govacs.org The calculations revealed the relative energies of the possible radical intermediates, thereby predicting the most favorable reaction pathway. acs.orgmanchester.ac.uk

For a molecule like this compound, further functionalization would be directed by the existing substituents. Computational analysis could predict the most probable position for electrophilic or nucleophilic attack by mapping the electron density and steric accessibility of the remaining C-H bonds on the cubane cage.

Molecular Modeling and Conformational Studies of Cubane Derivatives

Molecular modeling provides valuable insights into the three-dimensional structure and dynamic behavior of cubane derivatives.

Stereoisomerism and Chirality in Polysubstituted Cubanes

The introduction of multiple substituents on the cubane cage can lead to various stereoisomers. For instance, the dichlorination of cubane-1,4-dicarboxylic acid can result in four possible isomers, including a pair of enantiomers. nih.govacs.org The absolute configurations of these chiral molecules have been determined and confirmed through a combination of experimental techniques and computational methods, such as the calculation of electronic circular dichroism (ECD) spectra. nih.govacs.org

A molecule like this compound itself is achiral due to the plane of symmetry passing through the C1-C4 axis. However, further substitution could introduce chirality, and computational methods would be instrumental in predicting and characterizing the resulting stereoisomers.

Prediction of Novel Cubane-Based Structures

Computational chemistry is not only used to study existing molecules but also to design and predict the properties of novel structures. The inherent stability and rigid geometry of the cubane cage make it an attractive building block for new materials. nih.gov Theoretical studies have explored the potential of cubane derivatives as energetic materials and have computationally designed novel 1,4-disubstituted cubanes with superior properties. nih.govnih.gov Furthermore, the possibility of creating complex architectures like cubanoids and other oligomers has been investigated through computational modeling. nih.gov These studies often involve high-level calculations to predict the stability, electronic properties, and potential synthetic accessibility of these new molecules.

Advanced Applications of Methyl 4 Hydroxycubane 1 Carboxylate and Cubane Derivatives in Contemporary Chemical Research

Cubane (B1203433) Derivatives as Benzene (B151609) Bioisosteres in Molecular Design

A significant area of application for cubane derivatives is in medicinal chemistry, where the cubane cage serves as a bioisostere for the benzene ring. nih.govlancs.ac.uk Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. uga.edu In drug design, replacing a benzene ring with a non-aromatic surrogate like cubane can lead to substantial improvements in a drug candidate's pharmacokinetic profile, including increased solubility and metabolic stability, while maintaining or even enhancing its biological activity. researchgate.netacs.org

Cubane is considered an almost ideal bioisostere for benzene because it provides the closest geometric match among saturated scaffolds. nih.govlancs.ac.uk The diagonal width of a cubane molecule (2.72 Å) is remarkably similar to the width of a benzene ring (2.79 Å). uga.edu More importantly for drug design, the exit vectors—the orientation of bonds to substituents—are nearly identical between 1,4-disubstituted cubane and para-substituted benzene, allowing the cubane cage to mimic the spatial arrangement of substituents on a phenyl ring. uga.eduresearchgate.net

Unlike the planar and relatively flexible benzene ring, the cubane scaffold is exceptionally rigid. nih.gov This conformational rigidity can be a significant advantage in drug design. By locking a molecule into a specific three-dimensional shape, the entropic penalty upon binding to a biological target can be reduced, potentially leading to stronger binding affinity. Furthermore, the sp³-hybridized carbons and the high bond strength of the C-H bonds in the cubane cage contribute to increased metabolic stability compared to the sp²-hybridized C-H bonds of a benzene ring, which are more susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govresearchgate.net

Table 1: Comparison of Benzene and Cubane Properties

The theoretical benefits of using cubane as a benzene surrogate have been validated through its incorporation into various bioactive molecules. uga.edu A notable example is the modification of the cystic fibrosis drug Lumacaftor. The cubane-containing analogue, "Cuba-Lumacaftor," demonstrated improved solubility across a range of pH values and enhanced metabolic stability compared to the parent drug. nih.gov This highlights how the cubane scaffold can positively influence key absorption, distribution, metabolism, and excretion (ADME) properties.

The strategy has been explored in a wide array of pharmaceutical templates, including antibiotics, antihistamines, and anticancer agents. nih.gov For instance, when the phenyl ring in the antiparasitic drug benznidazole (B1666585) was replaced with a cubane cage, the resulting compound maintained its bioisosterism. nih.gov However, the success of this strategy is not universal, and limitations in synthetic accessibility and biological activity matching have also been noted. researchgate.netnih.gov The development of new synthetic methodologies, such as copper-photoredox catalyzed cross-coupling reactions, is helping to overcome the challenges associated with functionalizing the cubane core, making it more accessible for widespread use in medicinal chemistry. nih.govlancs.ac.uk

Contributions to High-Energy Density Materials Research

Cubane's extraordinary molecular structure makes it a cornerstone in the field of high-energy density materials (HEDMs). Its exceptionally high heat of formation, density, and immense strain energy are unmatched by other stable hydrocarbons. dtic.mil These properties make cubane derivatives prime candidates for advanced explosives and propellants. ic.ac.uk

The cubane molecule possesses a tremendous amount of ring strain, estimated to be around 166 kcal/mol. ic.ac.uk This strain arises from the severe distortion of the carbon-carbon bond angles to 90° from the ideal 109.5° for sp³-hybridized carbon. wikipedia.org While the parent hydrocarbon is kinetically stable, decomposing only above 220°C, the release of this strain energy during the decomposition of its derivatives can be harnessed to generate immense power. ic.ac.ukwikipedia.org

Introducing energetic functional groups, such as nitro (–NO₂) or azido (B1232118) (–N₃) groups, onto the cubane skeleton further enhances its energetic properties. The strain energy of substituted cubanes can vary depending on the nature and number of the substituents. For example, the strain energy of polynitrocubanes increases dramatically as more nitro groups are added, with the calculated value for octanitrocubane reaching 257.20 kcal/mol. researchgate.netnih.gov In contrast, the azido group can release some of the skeleton's strain energy when present in smaller numbers. researchgate.netnih.gov The decomposition of these molecules releases a large amount of energy and produces a high volume of gaseous products, which are key characteristics of powerful explosives. ic.ac.uk

Table 2: Strain Energy of Selected Cubane Derivatives

The design of advanced propellants based on cubane derivatives focuses on maximizing performance metrics such as density, detonation pressure, and specific impulse (Isp), a measure of rocket propellant efficiency. nih.govdtic.mil The high density of cubane and its derivatives is a crucial advantage, as it allows more energetic material to be packed into a limited volume. ic.ac.uk For a given explosive, the detonation pressure is proportional to the square of its density. ic.ac.uk

Computational studies on 1,4-disubstituted cubane derivatives have shown that they possess higher densities and superior ballistic properties compared to conventional fuels. nih.gov The design principles involve attaching highly oxidized, energy-rich groups to the cubane nucleus to create powerful, smoke-free propellant components. dtic.mil For example, octanitrocubane is predicted to be 15-30% more powerful than HMX (octogen), a widely used military explosive. ic.ac.uk Furthermore, derivatives like tetrakis(dinitramino)cubane are projected to offer significantly higher specific impulse than current advanced propellants, which could lead to enormous enhancements in payload capacity for rockets. dtic.mil The synthesis of these materials often starts from accessible precursors like cubane-1,4-dicarboxylic acid, which can be converted into various energetic derivatives. dtic.mil

Role in Materials Science and Supramolecular Architecture

Beyond medicinal and energetic applications, the rigid, well-defined structure of cubane makes it an excellent building block for materials science and supramolecular chemistry. researchgate.net Its use as a non-aromatic rigid spacer allows for the construction of highly ordered, three-dimensional structures. researchgate.net

Recent research has demonstrated that cubane can undergo high-pressure, solid-state polymerization. acs.orgpsu.edu This process transforms the molecular solid into a sp³-bonded, low-dimensional hydrocarbon, creating crystalline structures with three-dimensional order. acs.orgnih.gov The resulting materials, which can be described as one-dimensional carbon scaffolds or "nanothreads," exhibit high hardness and thermal stability. acs.orgpsu.edu These cubane-derived nanothreads are among the smallest members of the carbon nanothread family and are calculated to be one of the stiffest one-dimensional systems known. psu.edu This opens up new possibilities for synthesizing purely sp³-bonded extended solids from strained saturated molecules, a significant departure from traditional methods that use unsaturated precursors. psu.edu

In supramolecular chemistry, the defined geometry of the cubane core is being exploited to create complex molecular architectures. For example, cubane-1,3-dicarboxamides have been synthesized and used as structural replacements for isophthalamide (B1672271) motifs in the hydrogen-bond-templated synthesis of interlocked molecules like catenanes and rotaxanes. rsc.org This demonstrates that the cubane unit can effectively mimic the structural role of planar aromatic systems in directing the self-assembly of intricate supramolecular structures.

Cubane Units as Rigid Spacers and Linkers in Polymers

The integration of the cubane cage into polymer backbones is a significant area of research, primarily due to the unique structural characteristics of the cubane moiety. researchgate.net Its rigid, three-dimensional geometry offers a stark contrast to the more flexible linkers typically used in polymer chemistry. This rigidity is exploited to create polymers with novel material properties. Cubane-containing polymers have been envisioned for applications such as energetic binders, where the high strain energy of the cubane cage is a desirable feature. acs.org

The synthesis of polymers incorporating cubane units has been approached through various polymerization techniques. One of the earliest examples involved the acyclic diene metathesis (ADMET) polymerization of 1,4-bis(homoallyl)cubane. acs.org This method successfully produced an unsaturated polymer with cubane moieties integrated directly into the backbone, demonstrating the feasibility of polymerizing cubane-based monomers without rearranging the strained cage structure. acs.org However, this early attempt resulted in oligomers of relatively low molecular weight (6-7 repeat units), a limitation attributed to the poor solubility of the growing polymer chain. acs.orgacs.org

Polycondensation is another key strategy for creating cubane-based polymers. Researchers have successfully synthesized polyamides by reacting cubane-1,4-dicarboxylic acid or its diacyl chloride derivative with various diamines, such as aromatic diamines and 1,4-diaminocubane. acs.orgresearchgate.net For instance, the polycondensation of cubane-1,4-dicarbonyl chloride with 1,4-diaminocubane yielded a poly(cubyl cubanamide) with approximately 43 repeat units. acs.org Similarly, polymers with molecular weights ranging from 12,500 to 17,500 g/mol were obtained from the polymerization of cubane-1,4-dicarboxylic acid (CDA) or 1,4-diaminocubane (DAC) with monomers like 1,6-hexanediamine (B7767898) and adipoyl chloride. researchgate.net A significant challenge in these polycondensation reactions is the solubility of the resulting polymers; many are only soluble in highly polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). acs.org

To overcome solubility issues and achieve higher molecular weight polymers, researchers have explored tethering cubane derivatives to more soluble polymer backbones. For example, cubane-containing norbornene-based polymers have been synthesized, resulting in high molecular weight products with significant solubility in common solvents. acs.org The compound Methyl 4-hydroxycubane-1-carboxylate represents a key potential monomer for such strategies. Its hydroxyl and carboxylate functional groups provide versatile handles for esterification and amidation reactions, allowing it to be incorporated either into the main chain of polyesters and polyamides or as a pendant group.

Table 1: Examples of Cubane-Containing Polymer Systems

Monomer(s)Polymerization MethodResulting Polymer TypeKey FindingsReference(s)
1,4-Bis(homoallyl)cubaneAcyclic Diene Metathesis (ADMET)Unsaturated polycubaneAchieved polymerization without cage rearrangement; low molecular weight due to solubility issues. acs.orgacs.org
Cubane-1,4-dicarboxylic acid and various aromatic diaminesPolycondensationPolyamideSuccessfully obtained a polymer with ~25 repeat units; soluble only in polar solvents. acs.org
Cubane-1,4-dicarbonyl chloride and 1,4-DiaminocubanePolycondensationPoly(cubyl cubanamide)Produced a polymer with ~43 repeat units; exhibited insolubility in nonpolar solvents. acs.org
1,4-Diaminocubane and Adipoyl chloridePolycondensationPolyamideResulted in a polymer with ~68 repeat units. acs.org
Cubane-containing norbornene derivativesRing-Opening Metathesis Polymerization (ROMP)Norbornene-based polymerAchieved high molecular weight polymers with significant solvent solubility. acs.org

Liquid Crystalline Systems Incorporating Cubane Moieties

The quest for novel liquid crystal materials has led to the exploration of unconventional molecular building blocks, with the cubane cage emerging as a fascinating candidate. szfki.hutandfonline.com Optically transparent cubane derivatives have been proposed as core units for rigid liquid-crystal compounds. ic.ac.uk The primary motivation for incorporating the cubane moiety into mesogenic (liquid crystal-forming) molecules is its function as a three-dimensional, non-aromatic substitute for traditional aromatic rings like benzene. szfki.hutandfonline.com This substitution is significant because the saturated nature of the cubane cage prevents the delocalization of pi-electrons along the molecular core, altering the electronic and intermolecular forces that govern liquid crystalline phase behavior. szfki.hutandfonline.com

Research has focused extensively on symmetrical esters of cubane-1,4-dicarboxylic acid, where the cubane acts as a central, rigid core flanked by mesogenic wings. szfki.hutandfonline.com In these structures, the cubane unit's geometry provides the necessary molecular anisotropy (rod-like shape) essential for the formation of liquid crystal phases. szfki.hu A variety of these compounds have been synthesized, including bis[(4-alkoxy)phenyl]cubane-1,4-dicarboxylates and bis[(4-alkyl)phenyl]cubane-1,4-dicarboxylates. szfki.hutandfonline.com

The thermal behavior of these cubane-based systems reveals a strong structure-property relationship. For example, in the homologous series of bis[4-(alkoxy)phenyl]cubane-1,4-dicarboxylates, shorter alkyl chain homologues typically exhibit a nematic (N) phase. szfki.hutandfonline.com As the length of the terminal alkoxy chains increases, smectic A (SmA) phases become more prominent. tandfonline.comtandfonline.com This transition from nematic to smectic phases with increasing chain length is a common phenomenon in liquid crystal chemistry. Conversely, derivatives with alkylphenyl groups instead of alkoxyphenyl groups showed no liquid crystalline behavior, highlighting the importance of the oxygen atom in the linker for promoting mesophase formation, likely due to its influence on molecular polarity and polarizability. tandfonline.com

The introduction of additional aromatic rings to the mesogenic wings, as seen in bis[(4'-ethoxycarbonyl)-1,1'-biphenyl-4-yl]cubane-1,4-dicarboxylate, leads to the appearance of nematic and smectic A phases at higher temperatures. tandfonline.com The potential of This compound in this field is clear; its bifunctional nature allows it to act as a precursor for creating asymmetric or "monofunctionalized" liquid crystals, where it could be attached to a mesogenic unit through its hydroxyl or carboxylate group.

Table 2: Mesophase Behavior of Selected Cubane-1,4-dicarboxylate Derivatives

Derivative ClassExample Substituent (R)Observed Mesophase(s)Key FindingsReference(s)
bis[(4-alkoxy)phenyl]Methoxy (CH₃O)Enantiotropic NematicShorter chain homologues favor the nematic phase. szfki.hu
bis[(4-alkoxy)phenyl]Octyloxy (C₈H₁₇O)Smectic A (SmA)Longer chain homologues favor smectic phases. tandfonline.com
bis[(4-alkyl)phenyl]Alkyl chainsNo MesophaseThe absence of the ether oxygen linkage disrupts liquid crystallinity compared to alkoxy analogues. tandfonline.comtandfonline.com
bis[(4'-ethoxycarbonyl)-1,1'-biphenyl-4-yl]Biphenyl esterNematic (N) and Smectic A (SmA)Increasing the number of aromatic rings raises the transition temperatures. tandfonline.com

Future Perspectives and Emerging Research Directions in Cubane Chemistry

Innovations in Scalable and Sustainable Cubane (B1203433) Synthesis

The primary obstacle to the widespread use of cubane derivatives has historically been the complexity and high cost of their synthesis. bris.ac.ukic.ac.uk The original multi-step synthesis was a landmark in organic chemistry but was not practical for producing large quantities. wikipedia.orgic.ac.uk Over the years, research has focused on optimizing this process, leading to significant advancements in both scale and sustainability.

In a move towards more environmentally benign chemical processes, researchers have explored substituting traditionally used hazardous reagents. One such study investigated the replacement of the known carcinogen benzene (B151609) with the less toxic solvent toluene (B28343) in the cubane synthesis pathway, aiming to make the process more accessible and sustainable for laboratories. imsa.edu

Table 1: Overview of a Scalable Synthesis Process for Dimethyl 1,4-Cubanedicarboxylate

Feature Description Reference
Process Length 8 steps, partially telescoped acs.org
Key Advantage Minimal purification of intermediates acs.org
Scale Suitable for multigram quantity preparation acs.org
Purity Produces high-purity final product acs.org

| Precursor | Builds on previous synthetic work for cubane-1,4-dicarboxylic acid | ic.ac.ukacs.org |

Development of Novel Functionalization Strategies for Complex Cubanes

The ability to precisely install a wide range of functional groups onto the cubane core is critical for tuning its properties for specific applications. The commercially available dimethyl 1,4-cubanedicarboxylate serves as a common and versatile starting material for accessing a collection of novel, pharmaceutically relevant cubane building blocks. nih.govacs.org Modern research has produced several powerful strategies for achieving controlled, and often regioselective, functionalization of the robust cubane C-H bonds.

Directed Ortho-Metalation: A primary strategy for functionalizing the cubane skeleton involves directed ortho-metalation. This method uses a directing group, such as an amide, to guide a strong base to deprotonate a specific C-H bond on the cubane ring. researchgate.netsci-hub.se Subsequent transmetalation, often with zinc, enhances the nucleophilicity, facilitating reactions with various electrophiles. researchgate.net This approach has enabled the programmable, late-stage synthesis of mono-, di-, tri-, and even tetra-arylated cubanes, offering a powerful tool for creating complex derivatives. rsc.org

Radical-Mediated C-H Functionalization: Despite the exceptional strength of the cubane C-H bond (approximately 105 kcal/mol), radical-based strategies have emerged as a viable functionalization pathway. researchgate.net Photochemical methods have proven particularly effective. For instance, the photochemical reaction of 1,4-dimethoxycarbonylcubane with oxalyl chloride allows for the direct carboxylation of the cubane skeleton. ic.ac.uk This methodology is highly regioselective, placing new functional groups at remote sites and enabling the synthesis of a wide range of polycarboxylated cubanes. ic.ac.uk A more recent development is a direct radical-mediated chlorocarbonylation process that provides access to 2-substituted 1,4-cubanedicarboxylic ester derivatives, which can be further transformed into fully differentiated 1,2,4-trisubstituted cubanes. sci-hub.se

Electrochemical Functionalization: Representing a frontier in cubane chemistry, electrochemical methods offer mild and efficient conditions for derivatization. In a significant breakthrough, the first electrochemical functionalization of cubane was demonstrated through an oxidative decarboxylative ether formation known as the Hofer–Moest reaction. researchgate.net Carried out in a flow reactor, this method allows for the direct conversion of cubane carboxylic acids into alkoxy cubanes, a class of compounds that includes precursors to hydroxy-substituted derivatives like Methyl 4-hydroxycubane-1-carboxylate. researchgate.net

Table 2: Comparison of Modern Cubane Functionalization Strategies

Strategy Key Reagents/Conditions Type of Substitution Key Features Reference
Directed Metalation Directing group (e.g., amide), lithium base, zinc complex Ortho-substitution relative to directing group Programmable, regioselective, allows for multi-arylation researchgate.netrsc.org
Radical-Mediated Photochemical irradiation, radical initiators (e.g., oxalyl chloride) Remote C-H bonds Access to polycarboxylated and 1,2,4-trisubstituted cubanes sci-hub.seic.ac.uk

| Electrochemical | Hofer-Moest reaction, flow reactor | Decarboxylative ether formation | Mild conditions, first electrochemical method for cubanes | researchgate.net |

Exploration of New Application Domains for Cubane-Based Compounds

The unique physicochemical properties of the cubane cage—its rigidity, high density, and ability to act as a three-dimensional scaffold—have spurred exploration into numerous application domains.

Medicinal Chemistry: The cubane nucleus is increasingly recognized as a valuable pharmacophore. It is considered a non-classical bioisostere for para-substituted benzene rings, offering a three-dimensional alternative that can improve pharmacological properties. imsa.edusci-hub.se The rigid cubane framework allows for the precise spatial positioning of substituents, which is crucial for optimizing interactions with biological targets. ic.ac.uklatrobe.edu.au The cubane system is generally considered biologically innocuous and serves as a stable, lipophilic platform for drug design. bris.ac.ukic.ac.uk Research has already identified cubane derivatives with promising biological activities, including anti-HIV and anti-tumor properties. ic.ac.uknasa.gov For example, dipivaloylcubane demonstrated moderate activity against the human immunodeficiency virus (HIV) without harming healthy cells. bris.ac.ukic.ac.uk

Materials Science: The high strain energy and remarkable density of the cubane molecule make its derivatives attractive for high-energy materials. wordpress.combris.ac.uk Octanitrocubane, where all eight hydrogens are replaced by nitro groups, is predicted to be one of the most powerful and stable explosives known. bris.ac.uknasa.gov While the high cost of synthesis currently limits its practical use in large quantities, the potential for such materials continues to drive research. bris.ac.uk Beyond explosives, cubanes are being investigated as building blocks for novel polymers and rigid liquid-crystal compounds, leveraging their defined geometry to create materials with unique optical or structural properties. bris.ac.ukic.ac.uk

Nanotechnology and Hybrid Drug Design: In the developing world of nanoarchitecture, the well-defined shape and size of cubanes make them ideal building blocks for constructing complex molecular structures. bris.ac.uk A particularly innovative application is the use of caged hydrocarbons like cubane as rigid linkers in hybrid drug design. latrobe.edu.au This strategy involves tethering two different pharmacophores together to create a single molecule that can overcome drug resistance or have a synergistic effect. The rigidity of the cubane linker ensures that the bioactive components are held in a precise spatial orientation relative to each other. latrobe.edu.au

Table 3: Application Domains of Cubane-Based Compounds

Application Domain Key Cubane Property Example Compound/Concept Reference
Medicinal Chemistry Rigid scaffold, bioisostere for benzene Dipivaloylcubane (anti-HIV activity) bris.ac.ukimsa.eduic.ac.uk
High-Energy Materials High density, strain energy Octanitrocubane (potential explosive) wordpress.combris.ac.uknasa.gov
Polymers/Liquid Crystals Defined geometry, rigidity Polycubanes, cubylcubanes bris.ac.ukic.ac.uk

| Hybrid Drug Design | Rigid linker | Cubane-tethered hybrid antibiotics | latrobe.edu.au |

Interdisciplinary Collaborations in Cage Hydrocarbon Research

The journey of cubane from a chemical curiosity to a platform molecule has been fueled by extensive interdisciplinary collaboration. The initial push to develop cubane-based high-energy materials was a direct result of cooperation between academic chemists and government defense agencies, such as the U.S. Army Armament Research and Development Command (ARDEC). ic.ac.uk

In the pharmaceutical realm, the synthesis of novel cubane derivatives by organic chemists is followed by biological screening for activities like anti-cancer or anti-viral efficacy, a process that inherently involves collaboration with pharmacologists and biologists, often under the purview of institutions like the National Institutes of Health (NIH). nasa.gov The design of hybrid drugs using cubane linkers is another prime example, requiring expertise in synthetic chemistry, pharmacology, and microbiology to design, create, and test new therapeutic agents against multidrug-resistant bacteria. latrobe.edu.au Furthermore, the investigation of porous hydrocarbon cages for applications in materials science, such as gas storage, involves joint efforts between synthetic chemists and materials scientists to design, synthesize, and characterize these novel materials. nih.gov These collaborations are essential for translating the fundamental chemical properties of caged hydrocarbons into practical, real-world applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.